(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the piperidine family and contains a thiophene and thiadiazole moiety, making it a unique and promising candidate for further study.
Scientific Research Applications
Antimicrobial Agents
1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. They are known to be potent against a variety of pathogens including bacteria and fungi . The specific compound could be synthesized and evaluated for its efficacy against common pathogens like E. coli, B. mycoides, and C. albicans. Its potential as a broad-spectrum antimicrobial agent makes it a valuable candidate for further pharmacological studies.
Anti-inflammatory and Analgesic Applications
The thiadiazole nucleus is integral to many anti-inflammatory and analgesic drugs. Research into the anti-inflammatory properties of this compound could lead to the development of new medications for treating conditions like arthritis or chronic pain . The molecule’s ability to inhibit inflammatory pathways could be explored through in vitro and in vivo studies.
Antiepileptic Potential
Compounds with a 1,3,4-thiadiazole structure have shown promise as antiepileptic agents. The compound could be investigated for its ability to modulate neurotransmitter release or ion channel activity in the brain, which are common targets for seizure control .
Antiviral Research
Thiadiazole derivatives have been identified as potential antiviral agents. This compound could be tested against various viral infections, examining its ability to interfere with viral replication or protein synthesis .
Antineoplastic (Anti-Cancer) Research
The search for new antineoplastic agents often includes thiadiazole derivatives due to their ability to inhibit cell proliferation. The compound could be assessed for its cytotoxic effects on cancer cell lines and its mechanism of action in inhibiting tumor growth .
Antitubercular Activity
Given the ongoing need for effective antitubercular drugs, the compound’s potential activity against Mycobacterium tuberculosis could be an important area of research. Its efficacy and safety profile could be compared with current first-line treatments for tuberculosis .
Herbicidal Activities
Some thiadiazole derivatives have shown herbicidal activities. The compound could be synthesized and its effects on plant growth and weed control could be evaluated, potentially leading to the development of new agrochemicals .
Chemical Synthesis and Industrial Applications
The compound’s structural complexity and reactivity make it a candidate for chemical synthesis research. Its potential as an intermediate in the synthesis of other complex molecules could be explored, along with its applications in industrial processes .
Mechanism of Action
Target of action
The compound contains a 1,3,4-thiadiazole moiety, which is a type of heterocyclic compound. Compounds containing a 1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antifungal activities .
Biochemical pathways
Given the broad range of activities exhibited by 1,3,4-thiadiazole derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
Many heterocyclic compounds are known to have good bioavailability due to their ability to form hydrogen bonds with biological targets .
Result of action
Based on the activities of other 1,3,4-thiadiazole derivatives, potential effects could include inhibition of bacterial growth, reduction of inflammation, or interference with tumor cell proliferation .
Action environment
Factors such as ph, temperature, and the presence of other substances can often affect the activity and stability of chemical compounds .
properties
IUPAC Name |
[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-14-15-12(19-9)10-2-5-16(6-3-10)13(17)11-4-7-18-8-11/h4,7-8,10H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZAUSOLUFGLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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